![molecular formula C21H17ClF3N3O B1401797 4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide CAS No. 1311278-87-1](/img/structure/B1401797.png)
4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide
Descripción general
Descripción
The compound “4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a pyridine ring, and a trifluoromethyl group. These functional groups suggest that this compound might have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the trifluoromethyl group, and the coupling of the benzamide group . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of several different functional groups. The pyridine ring and the benzamide group are both planar structures, while the trifluoromethyl group is tetrahedral. The presence of the nitrogen atom in the pyridine ring and the amide group could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the presence of the functional groups. The pyridine ring is a common site of electrophilic substitution reactions, while the trifluoromethyl group is generally quite inert. The benzamide group could undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group and the aromatic pyridine ring could result in a relatively high boiling point and solubility in polar solvents. The trifluoromethyl group could increase the compound’s stability and lipophilicity .Aplicaciones Científicas De Investigación
- Field : Agrochemical and Pharmaceutical Industries .
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Method : Various methods of synthesizing 2,3,5-DCTF, a derivative of TFMP, have been reported . These methods are used for the synthesis of several crop-protection products .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Field : Organic Synthesis .
- Application : Pinacol boronic esters, which are structurally similar to the compound you mentioned, are highly valuable building blocks in organic synthesis .
- Method : Protodeboronation of 1°, 2° and 3° alkyl boronic esters is reported .
- Results : The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Agrochemical and Pharmaceutical Industries
Organic Synthesis
- Field : Pesticide Development .
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the development of pesticides . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
- Method : Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of TFMP, have been reported . These methods are used for the synthesis of several crop-protection products .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Field : Pharmaceutical Development .
- Application : TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
- Method : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results : Many candidates containing the TFMP moiety are currently undergoing clinical trials .
- Field : Antiviral Research .
- Application : Indole derivatives, which are structurally similar to the compound you mentioned, have shown antiviral activity .
- Method : Various scaffolds of indole have been synthesized for screening different pharmacological activities .
- Results : Indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Pesticide Development
Pharmaceutical Development
Antiviral Activity
- Field : Functional Materials Development .
- Application : Many recent advances in the functional materials fields have been made possible by the development of organic compounds containing fluorine .
- Method : The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
- Results : As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
- Field : Antitubercular Research .
- Application : Indole derivatives, which are structurally similar to the compound you mentioned, have shown antitubercular activity .
- Method : Various scaffolds of indole have been synthesized for screening different pharmacological activities .
- Results : The antitubercular result showed that chlorine derivatives were most active . Compound 5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide (149) (MIC = 0.2 μg/mL) possessed potent growth inhibitory effect against H 37 Rv Mycobacterium tuberculosis .
Functional Materials Development
Antitubercular Activity
Direcciones Futuras
The future research directions for this compound could include further studies to elucidate its physical and chemical properties, investigations into its biological activity, and the development of synthetic routes for its preparation . It could also be interesting to explore its potential applications in various fields, such as medicinal chemistry, materials science, or agrochemicals .
Propiedades
IUPAC Name |
4-chloro-N-[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N3O/c1-28(2)19-18(11-15(12-26-19)21(23,24)25)14-4-3-5-17(10-14)27-20(29)13-6-8-16(22)9-7-13/h3-12H,1-2H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXCVJPYVOMTID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1401714.png)
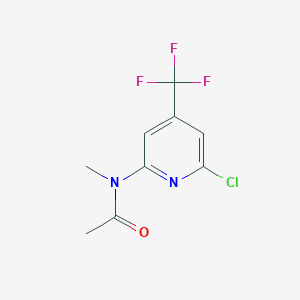
![Dimethyl-{6-[3-(5-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401718.png)
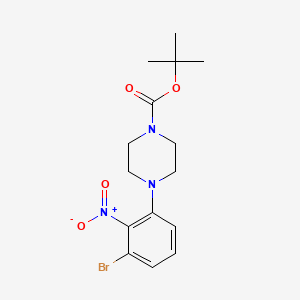
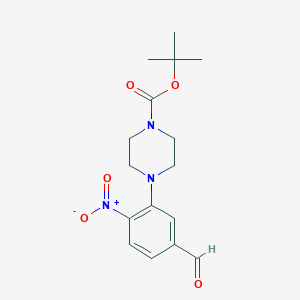
![N-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1401724.png)
![N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-acetamide](/img/structure/B1401727.png)
![{[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1401729.png)
![{[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1401730.png)
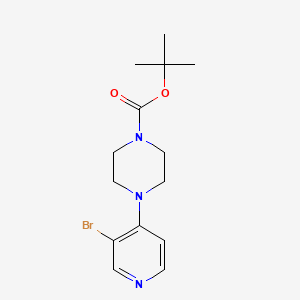
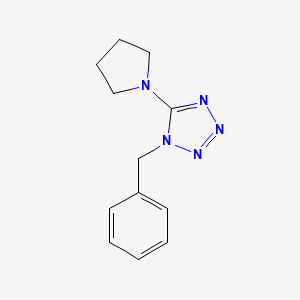
![4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide](/img/structure/B1401734.png)
![Dimethyl-{6-[3-((E)-2-nitro-vinyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401735.png)
![[6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401737.png)